5-溴噻吩-2-羰基硫脲

描述

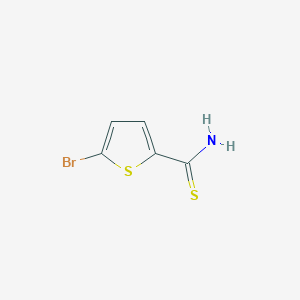

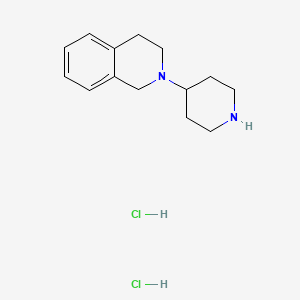

5-Bromothiophene-2-carbothioamide is a chemical compound with the CAS Number: 1094456-12-8 . It has a molecular weight of 222.13 and its IUPAC name is 5-bromo-2-thiophenecarbothioamide . The compound is usually in powder form .

Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which includes 5-bromothiophene-2-carbothioamide, was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The InChI code for 5-Bromothiophene-2-carbothioamide is 1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) . The InChI key is DOMRYJIHWFBLBO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Bromothiophene-2-carbothioamide is a powder that is stored at room temperature . It has a molecular weight of 222.13 .科学研究应用

抗痉挛活性和合成

5-溴噻吩-2-羰基硫脲衍生物在抗痉挛应用中显示出潜力。一项研究展示了新型噻吩衍生物的合成,突出了某些化合物的优秀抗痉挛效果,尤其是苯乙基5-(3,4-二氯苯基)噻吩-2-羧酸酯。这些化合物还被分析其结构和电子性质,表明了不同的反应性和稳定性(Rasool et al., 2020)。

抗抽搐活性

从查尔酮衍生的2-吡唑啉衍生物研究中,包括5-溴噻吩-2-羰基硫脲,显示出显著的抗抽搐活性。特定化合物在测试中表现出减少癫痫活动和增加存活率,表明它们在治疗癫痫中的潜在用途(Beyhan et al., 2017)。

抗菌和抗真菌性能

一项涉及合成基于5-溴噻吩的3,4-二氢嘧啶-2-(1H)-(硫)酮的研究突出了它们的抗菌和抗真菌活性。这些化合物表现出良好的抗微生物效果,ADMET预测表明它们具有类似药物的性质(Sharma et al., 2022)。

钯催化芳基化

5-溴噻吩-2-羰基硫脲衍生物用于钯催化的直接杂芳基化反应。这些反应促进了双杂芳基的合成,提供高产率和多样的偶联可能性(Fu et al., 2012)。

抗微生物1,2,4-三唑衍生物

从5-溴噻吩-2-羰基硫脲衍生的羰基硫脲转化为1,2,4-三唑衍生物已被探索用于抗微生物应用。这些衍生物是使用各种方法合成并进行抗微生物活性筛选(Ceylan et al., 2016)。

吡唑衍生物的抗菌活性

合成了几种5-(2-羟基-6-甲氧基苯基)-3-甲基-4,5-二氢吡唑-1-羰基硫脲衍生物,并显示出显著的抗菌活性。这表明这些化合物在抗菌治疗中的潜力(Liu Xin-hua, 2006)。

电化学合成

通过电化学方法合成了5-溴噻吩-2-羰基硫脲衍生物,为获得这些化合物提供了高效和高产率的过程(Pletcher & Razaq, 1980)。

安全和危害

The safety information for 5-Bromothiophene-2-carbothioamide indicates that it should not be inhaled, ingested, or come into contact with skin or eyes . It should be used only under a chemical fume hood, and personal protective equipment/face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be kept away from open flames, hot surfaces, and sources of ignition .

作用机制

Target of Action

Thiophene derivatives, to which this compound belongs, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, but the exact pathways influenced by this specific compound require further investigation .

Result of Action

As a thiophene derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .

生化分析

Biochemical Properties

5-Bromothiophene-2-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-containing enzymes, forming covalent bonds with the thiol groups. This interaction can lead to the inhibition of enzyme activity, which can be useful in studying enzyme function and regulation . Additionally, 5-Bromothiophene-2-carbothioamide can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, affecting protein structure and function.

Cellular Effects

The effects of 5-Bromothiophene-2-carbothioamide on various cell types and cellular processes have been extensively studied. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromothiophene-2-carbothioamide can modulate the activity of signaling proteins, such as kinases and phosphatases, leading to changes in downstream signaling pathways . It can also affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. Furthermore, 5-Bromothiophene-2-carbothioamide can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 5-Bromothiophene-2-carbothioamide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions . For instance, 5-Bromothiophene-2-carbothioamide can form covalent bonds with the active site residues of enzymes, leading to enzyme inhibition. It can also interact with receptors through non-covalent interactions, modulating receptor activity and downstream signaling pathways. Additionally, 5-Bromothiophene-2-carbothioamide can influence gene expression by binding to transcription factors and other regulatory proteins, affecting the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromothiophene-2-carbothioamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that 5-Bromothiophene-2-carbothioamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to degradation, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that 5-Bromothiophene-2-carbothioamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of 5-Bromothiophene-2-carbothioamide at different dosages have been studied in animal models to understand its pharmacological and toxicological properties. It has been found that the effects of 5-Bromothiophene-2-carbothioamide vary with dosage, with higher doses leading to more pronounced effects . For instance, low doses of 5-Bromothiophene-2-carbothioamide can inhibit enzyme activity and modulate signaling pathways without causing significant toxicity. Higher doses can lead to toxic effects, such as cell death and organ damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5-Bromothiophene-2-carbothioamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that may have different biochemical properties . For instance, 5-Bromothiophene-2-carbothioamide can be oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, it can undergo conjugation reactions with glutathione and other cofactors, leading to the formation of conjugates that are more easily excreted from the body.

Transport and Distribution

The transport and distribution of 5-Bromothiophene-2-carbothioamide within cells and tissues have been studied to understand its pharmacokinetics and biodistribution. It has been found that 5-Bromothiophene-2-carbothioamide can be transported into cells through specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, it can interact with binding proteins and other cellular components, affecting its localization and accumulation. Additionally, 5-Bromothiophene-2-carbothioamide can be distributed to various tissues, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 5-Bromothiophene-2-carbothioamide has been studied to understand its effects on cellular function. It has been found that 5-Bromothiophene-2-carbothioamide can localize to specific subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct 5-Bromothiophene-2-carbothioamide to specific organelles. The subcellular localization of 5-Bromothiophene-2-carbothioamide can affect its activity and function, with different effects observed in different compartments.

属性

IUPAC Name |

5-bromothiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMRYJIHWFBLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)